molecular formula AlB12 B083806 Aluminum boride CAS No. 12041-54-2

Aluminum boride

Cat. No. B083806
Key on ui cas rn: 12041-54-2
M. Wt: 156.7 g/mol
InChI Key: PZUHMJWVSIAWPE-UHFFFAOYSA-N
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Patent
US08795448B2

Procedure details

According to the experiment, Superhard Steel™ alloy SHS717, having a structure of Fe52.3Mn2Cr19Mo2.5W1.7B16C4Si2.5, was melted and additions of aluminum and boron were made at a 1 to 12 ratio to provide aluminum boride in the alloy at 10, 15, 20, and 63 atomic percent. The alloy was subsequently formed into ingots and allowed to cool. The resultant harnesses of these modified alloys, measured at a load of 100 kg/mm2 and 300 kg/mm2, are given in Table 3. Note that all hardness indentations are reported as an average of a minimum of 5 indentations.
[Compound]
Name
Steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al:1].[B:2]>>[B:2].[B:2].[B:2].[B:2].[B:2].[B:2].[B:2].[B:2].[B:2].[B:2].[B:2].[B:2].[Al:1] |f:2.3.4.5.6.7.8.9.10.11.12.13.14|

Inputs

Step One
Name
Steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[Al]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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